Térébenthine

Vue d'ensemble

Description

Synthesis Analysis

Turpentine is primarily obtained as a by-product in the paper industry from the distillation of resin from pine trees. Recent studies focus on the valorization of turpentine through its transformation into valuable compounds. For example, Aguas et al. (2020) described the oxyfunctionalization of crude turpentine oil over Sn-MCM-41 catalyst for the selective conversion of β-pinene to nopol, an important household product and fragrance material, achieving a 92% conversion rate with significant selectivity and catalyst reusability (Aguas, Alarcón, & Villa, 2020).

Molecular Structure Analysis

The molecular structure of turpentine is characterized by its main components: α-pinene and β-pinene. These components lend themselves to various chemical reactions due to their reactive double bonds. Studies like that of Xu et al. (2020) delve into the synthesis of turpentine-derived secondary amines, showcasing the structural versatility and reactivity of turpentine's constituents (Xu et al., 2020).

Chemical Reactions and Properties

Turpentine undergoes various chemical reactions, including pyrolysis, hydration, and oxyfunctionalization. Kolicheski et al. (2007) explored the pyrolysis of β-pinene, a component of turpentine, to produce myrcene, a precursor for the synthesis of terpenic alcohols and chemical aromas, demonstrating the chemical reactivity of turpentine components (Kolicheski, Cocco, Mitchell, & Kamiński, 2007).

Physical Properties Analysis

The physical properties of turpentine, such as its volatility and solubility, make it suitable for various applications. Gaodong et al. (2011) conducted a kinetic study of turpentine's direct hydration, exploring the effects of agitation speed, catalyst type, and temperature on the conversion of turpentine and yield of α-terpineol, providing insights into the optimization of reaction conditions for turpentine valorization (Gaodong, Liu, Zhou, & Zhang, 2011).

Chemical Properties Analysis

The chemical properties of turpentine, such as its reactivity with various catalysts and under different reaction conditions, have been extensively studied. Nie et al. (2014) examined the isomerization and dimerization of pure pinene and crude turpentine using HPW/MCM-41 catalysts, demonstrating crude turpentine's potential to produce chemicals from pure pinene reactions, which indicates the broad applicability and efficiency of turpentine in chemical synthesis (Nie, Zou, Feng, Zhang, & Wang, 2014).

Applications De Recherche Scientifique

Production des cultures

La térébenthine, un composant volatil de la résine, est une ressource forestière abondante dans le sud de la Chine {svg_1}. Elle a été étudiée pour son application intégrée dans la production des cultures {svg_2}. Plus précisément, l'évaluation à large spectre du β-pinène, l'un des composants les plus importants de la this compound, et de ses analogues a été réalisée {svg_3}. La préparation et l'évaluation de l'activité herbicide d'une série d'analogues du β-pinène contre trois herbes agricoles ont été effectuées {svg_4}. Certains composés ont montré une activité extrême contre E. crus-galli {svg_5}.

Activité herbicide

Les dérivés de la this compound ont montré des résultats prometteurs en tant qu'herbicides {svg_6}. Des résultats préliminaires ont indiqué que les dérivés de la this compound de type p-menthène des amines secondaires présentaient une activité herbicide équivalente ou même supérieure à celle de l'herbicide commercial diuron {svg_7}. Certains dérivés ont montré une activité herbicide presque deux fois plus élevée contre la croissance des racines du chiendent que celle du glyphosate {svg_8}.

Modification structurale et analyse QSAR

La this compound a été utilisée dans la modification structurale et l'analyse quantitative de la relation structure-activité (QSAR) {svg_9}. L'étude visait à élargir la portée des essais d'activité agrochimique {svg_10}. La relation structure-activité (SAR) préliminaire a été analysée et les composés présentant une volatilité et un type de substituant appropriés qui présentaient une activité herbicide bénéfique ont été analysés {svg_11}. Simultanément, le modèle QSAR a été construit et les caractéristiques structurales les plus importantes ont été indiquées {svg_12}.

Techniques d'extraction

L'industrie de la this compound est en cours de modernisation grâce aux progrès des techniques d'extraction par des procédures de stimulation chimique {svg_13}. Cela fait partie d'une attaque de recherche en trois volets impliquant la sélection, la sélection et la propagation de pins à this compound à haut rendement, ainsi que des recherches en ingénierie sur les équipements utilisés dans les opérations {svg_14}.

Mécanisme D'action

Target of Action

Turpentine primarily targets the Interleukin-1 Type 1 receptor (IL-1 R1) . This receptor plays a crucial role in mediating the inflammatory response, which is a key aspect of turpentine’s therapeutic effects .

Mode of Action

The interaction of turpentine with its target involves the binding of turpentine oil or inflammatory cytokines such as interleukin-1 (IL-1) to the IL-1 R1 . This binding initiates a signaling cascade through the Toll-interleukin 1 receptor adaptor protein (TIRAP) and Myeloid differentiation primary response gene 88 (mD88). These then dissociate and interact with IRAK (Interleukin 1 receptor associated kinase) and the tumour necrosis factor receptor associated factor 6 (TRAF6), activating the MAPK pathway . This leads to the transcription of the nuclear factor κB transcription factor and the production of inflammatory mediators .

Biochemical Pathways

Turpentine is composed of terpenes, primarily the monoterpenes alpha-pinene and beta-pinene . These terpenes are formed biosynthetically via two major synthetic pathways: the mevalonic acid (MVA) pathway and the 2 C -methyl-D-erythritol-4-phosphate (MEP) pathway . These pathways play a critical role in the production of biologically active terpenoids, which have been studied for their effects in the prevention and treatment of cancer .

Pharmacokinetics

It is known that when inhaled, turpentine may help reduce congestion, and when used on the skin, it may cause warmth and redness, which can help relieve pain in the tissue underneath .

Result of Action

The primary result of turpentine’s action is the induction of an inflammatory response. This is achieved through the production of inflammatory mediators triggered by the activation of the MAPK pathway . Turpentine has been used experimentally to treat minor aches and pains of muscles and joints, and it has also been studied for its antibacterial activity and inhibition of osteoclast activity .

Action Environment

Turpentine is a fluid obtained by the distillation of resin harvested from living trees, mainly pines . The environment in which these trees grow can influence the composition and efficacy of turpentine. For instance, important pines for turpentine production include maritime pine, Aleppo pine, Masson’s pine, Sumatran pine, longleaf pine, loblolly pine, slash pine, and ponderosa pine . The method of extraction and the conditions under which the trees are grown can affect the quality and potency of the turpentine produced .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Turpentine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The primary components of turpentine, such as alpha-pinene and beta-pinene, interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver . These interactions can lead to the formation of reactive oxygen species, which can further interact with cellular components, leading to oxidative stress . Additionally, turpentine has been shown to modulate the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase .

Cellular Effects

Turpentine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, turpentine can activate the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of pro-inflammatory genes . Moreover, turpentine affects cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These changes can impact cellular energy production and overall cell function .

Molecular Mechanism

The molecular mechanism of turpentine’s action involves its interaction with various biomolecules. Turpentine components, such as alpha-pinene, can bind to specific receptors on the cell surface, triggering downstream signaling cascades . Additionally, turpentine can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, turpentine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter degradation . Furthermore, turpentine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of turpentine can change over time due to its stability and degradation. Turpentine is relatively stable under standard laboratory conditions, but it can undergo oxidation when exposed to air, leading to the formation of peroxides and other reactive species . These degradation products can have different biological activities compared to the parent compound . Long-term exposure to turpentine has been shown to cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of turpentine vary with different dosages in animal models. At low doses, turpentine can induce mild inflammatory responses and oxidative stress . At higher doses, turpentine can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where certain doses of turpentine lead to a sudden increase in adverse effects . These toxic effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants .

Metabolic Pathways

Turpentine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of turpentine components, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . Turpentine can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, such as those involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, turpentine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . Turpentine components can also be transported by specific carrier proteins, such as albumin, in the bloodstream . The distribution of turpentine within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of turpentine and its components can affect their activity and function. Turpentine can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets . This localization can influence the interactions of turpentine with membrane-bound enzymes and receptors . Additionally, turpentine can undergo post-translational modifications, such as oxidation, which can affect its targeting to specific cellular compartments .

Propriétés

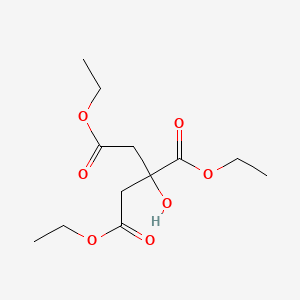

IUPAC Name |

triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTYTYQINUNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7, Array | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040701 | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

294 °C, 127.00 °C. @ 1.00 mm Hg | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

155 °C (311 °F) - closed cup, 151 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139 | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

There was some evidence that type of effects produced may have resulted from binding of calcium by release of citrate ion with resultant hypocalcemia. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless, mobile liquid | |

CAS RN |

77-93-0 | |

| Record name | Triethyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z96QXD6UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-55 °C, < 25 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

Q1: What is turpentine?

A1: Turpentine is not a single compound but a complex mixture of organic chemicals called terpenes. It is a by-product of the Kraft paper-making process and is also obtained by tapping the resin of living pine trees. []

Q2: What is the main chemical constituent of turpentine?

A2: The composition of turpentine varies depending on the source, but it typically contains a high percentage of alpha-pinene and beta-pinene. Other terpenes like 3-carene, beta-phellandrene, limonene, camphene, and myrcene are also present in smaller amounts. [, , ]

Q3: What are the main industrial uses of turpentine?

A3: Turpentine has been traditionally used as a solvent in paints, varnishes, and lacquers. Additionally, it serves as a raw material for synthesizing various organic compounds used in producing fragrances, flavors, cleaning products, and disinfectants. [, , ] For instance, alpha-pinene, a major component of turpentine, can be chemically modified to synthesize dihydromyrcenol, a valuable fragrance compound. []

Q4: Can turpentine be used as a fuel?

A4: Yes, turpentine has favorable fuel properties, including a lower viscosity than regular diesel and a comparable caloric value, boiling point, and ignition characteristics. Studies have investigated its use as an additive in diesel engines, showing potential for improving engine performance and reducing fossil fuel consumption. [, ]

Q5: Can turpentine be chemically transformed into other valuable products?

A6: Yes, turpentine can be chemically modified using catalytic processes to yield valuable compounds. One such process is catalytic disproportionation, where a palladium on carbon (Pd/C) catalyst facilitates the transformation of rosin acids in turpentine into dehydroabietic acid, a key component in various industrial applications. [, , ]

Q6: What is the role of p-cymene in turpentine disproportionation?

A7: During the catalytic disproportionation of turpentine, p-cymene is formed as a byproduct. Research suggests that p-cymene formation is enhanced by the presence of turpentine itself, which acts as a solvent and improves the efficiency of abietic acid aromatization. []

Q7: What are the advantages of using gum oleoresin directly for catalytic disproportionation?

A8: Directly using gum oleoresin, the raw material from which turpentine is derived, in catalytic disproportionation offers several advantages. The presence of turpentine in the oleoresin aids in reducing viscosity and improving mass transfer during the reaction. This results in a more efficient conversion of abietic acid to dehydroabietic acid and higher yields of p-cymene. []

Q8: How does turpentine affect insects?

A10: Turpentine and its constituents, particularly alpha-pinene and 3-carene, are known to be attractive to certain pine-infesting beetles. This attraction is species-specific and can be influenced by the presence of other volatile compounds, such as ethanol. For example, a combination of turpentine and ethanol has been found to be highly attractive to the ambrosia beetle Xyleborus pubescens. [] This understanding of insect-turpentine interactions can be valuable for developing pest control strategies.

Q9: What is the role of turpentine in plant defense mechanisms?

A11: Terpenes, including those found in turpentine, are a crucial part of the defense mechanisms in conifer trees. When a tree is injured or attacked by insects or fungi, it releases resin containing terpenes. These compounds act as deterrents against pests and may also exhibit antimicrobial properties, protecting the tree from infection. [, , ]

Q10: Is turpentine toxic?

A13: Yes, turpentine can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. It can irritate the skin, eyes, and respiratory tract. Prolonged or repeated exposure can lead to more serious health problems. [, , ]

Q11: What are the environmental concerns associated with turpentine?

A14: While turpentine is a natural product, it can still pose environmental risks if not handled and disposed of properly. Its volatile nature means that it can easily evaporate into the atmosphere, contributing to the formation of ground-level ozone, a significant air pollutant. []

Q12: Are there any sustainable practices for turpentine production and use?

A15: Yes, sustainable practices for turpentine production and use are being explored. These include responsible forest management techniques for harvesting pine resin, as well as the development of alternative, less toxic solvents to replace turpentine in industrial applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.